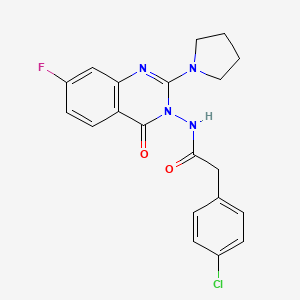
4-Oxo-2-propylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-2-propylpentanenitrile is an organic compound with the molecular formula C8H13NO It is a nitrile derivative characterized by the presence of a ketone group at the fourth position and a propyl group at the second position of the pentanenitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-propylpentanenitrile can be achieved through several methods. One common approach involves the oxygenation of 2,4-alkadienoic acid derivatives in the presence of a cobalt (II) porphyrin catalyst. This reaction typically uses oxygen and triethylsilane as reagents, followed by acetylation to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrolysis of p-fluorobenzoylacetonitrile using hydrogen peroxide in the presence of a composite catalyst composed of a heteropoly acid and a phase transfer catalyst under basic conditions . This method is efficient and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-2-propylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Oxo-2-propylpentanoic acid
Reduction: 4-Hydroxy-2-propylpentanenitrile
Substitution: Various substituted nitriles depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Oxo-2-propylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Oxo-2-propylpentanenitrile involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or carboxylic acids. These reactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-2-pentenal: Another unsaturated 1,4-dicarbonyl compound with similar reactivity.
2-n-Propyl-4-oxopentanoic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-Oxo-2-propylpentanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological interactions.
Eigenschaften
CAS-Nummer |
74322-92-2 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
4-oxo-2-propylpentanenitrile |
InChI |
InChI=1S/C8H13NO/c1-3-4-8(6-9)5-7(2)10/h8H,3-5H2,1-2H3 |
InChI-Schlüssel |
FTYKBFSNBHWYIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC(=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13947895.png)

![Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-](/img/structure/B13947903.png)
![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)

![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)


![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)

![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)


